5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step procedures. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with piperazine under appropriate conditions to form an intermediate, which is then reacted with 5-chloro-3-cyanopyridine . The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other pharmacological activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides
Uniqueness
5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings.
Properties
IUPAC Name |
5-chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-11-6-14(20-10-19-11)21-2-4-22(5-3-21)15-13(16)7-12(8-17)9-18-15/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGDFPYWGUQJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.